

# Application Notes and Protocols: Adjuvant Therapy with Lentinan in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |
|----------------------|----------|-----------|--|--|--|
| Compound Name:       | Lentinan |           |  |  |  |
| Cat. No.:            | B1674730 | Get Quote |  |  |  |

#### Introduction

**Lentinan**, a purified β-1,3-glucan derived from the Shiitake mushroom (Lentinula edodes), is a biological response modifier (BRM) utilized for its immunomodulatory properties.[1] For decades, it has been approved in Japan and China as an adjuvant to conventional chemotherapy for various cancers, including gastric, colorectal, and lung cancers.[1][2][3] The primary rationale for combining **Lentinan** with chemotherapy is its potential to enhance the efficacy of cytotoxic agents while mitigating treatment-related side effects.[4][5] **Lentinan** is believed to exert its anti-tumor effects not by direct cytotoxicity, but by stimulating the host's immune system, thereby improving tumor recognition and destruction.[5][6] Clinical evidence from numerous studies and meta-analyses suggests that this combination therapy can lead to improved survival rates, better objective response rates, enhanced quality of life, and a reduction in chemotherapy-induced toxicities.[1][7][8][9]

These application notes provide a summary of quantitative data from key clinical studies, outline generalized treatment protocols, and illustrate the key signaling pathways involved in **Lentinan**'s mechanism of action.

### **Mechanism of Action**

**Lentinan**'s therapeutic activity is multifaceted, primarily involving the potentiation of the host immune response and direct synergistic interactions with chemotherapeutic agents at the

### Methodological & Application





cellular level.

- 1. Immunomodulation: As a  $\beta$ -glucan, **Lentinan** is recognized by various pattern recognition receptors on immune cells, such as Dectin-1 and Toll-like receptors (TLRs).[10] This interaction triggers a cascade of downstream signaling events:
- Activation of Innate Immunity: It activates key innate immune cells, including macrophages, neutrophils, and dendritic cells (DCs).[6][10] This leads to increased phagocytosis, production of reactive oxygen species (ROS), and the secretion of pro-inflammatory cytokines like Interleukin-1 (IL-1), IL-2, IL-12, and Tumor Necrosis Factor-alpha (TNF-α).[5] [10]
- Enhancement of Adaptive Immunity: By stimulating DCs and macrophages, **Lentinan** promotes T-cell proliferation and differentiation, particularly skewing the response towards a Th1 phenotype, which is crucial for anti-tumor immunity.[1][5]
- Augmented NK Cell Activity: Lentinan has been shown to significantly enhance the cytotoxic activity of Natural Killer (NK) cells, a critical component of the anti-tumor immune surveillance system.[5][10]





Click to download full resolution via product page

Fig 1. **Lentinan**'s immunomodulatory signaling cascade.

## Methodological & Application





- 2. Synergism with Chemotherapy: Recent studies have uncovered direct molecular mechanisms through which **Lentinan** enhances the effects of chemotherapy on cancer cells.
- ROS-TXNIP-NLRP3 Inflammasome Pathway: In non-small cell lung cancer (NSCLC) cells,
   Lentinan in combination with paclitaxel was found to synergistically increase the production of ROS.[11] This triggers the thioredoxin-interacting protein (TXNIP)-NLRP3 inflammasome and the ASK1/p38 MAPK signaling pathway, leading to enhanced caspase-3 activation and apoptosis.[11]
- IL-6/STAT3/Notch Pathway Inhibition: In pancreatic cancer models, **Lentinan** was shown to inhibit the IL-6/STAT3/Notch signaling pathway.[12] This action suppresses cancer cell proliferation, migration, and chemoresistance, particularly to drugs like cisplatin.[12]





Click to download full resolution via product page

Fig 2. Synergistic apoptotic pathway with Paclitaxel.



# **Quantitative Clinical Efficacy Data**

Multiple meta-analyses of randomized controlled trials (RCTs) have quantified the benefits of adding **Lentinan** to chemotherapy across different cancer types.

Table 1: Efficacy in Gastric Cancer

| Outcome<br>Metric          | Lentinan +<br>Chemotherapy | Chemotherapy<br>Alone | Relative Risk<br>(RR) / Benefit  | Source(s) |
|----------------------------|----------------------------|-----------------------|----------------------------------|-----------|
| Objective<br>Response Rate | -                          | -                     | RR = 1.48 (95%<br>CI: 1.36–1.61) | [7]       |
| Improved Quality of Life   | -                          | -                     | RR = 1.32 (95%<br>CI: 1.20–1.45) | [7]       |
| 2-Year Survival<br>Rate    | 12.97%                     | -                     | p < 0.05 (vs.<br>historical)     | [13]      |

| 3-Year Survival Rate | 9.51% | - | p < 0.05 (vs. historical) | [13] |

Table 2: Efficacy in Non-Small Cell Lung Cancer (NSCLC)

| Outcome<br>Metric          | Lentinan +<br>Chemotherapy | Chemotherapy<br>Alone | Relative Risk<br>(RR) / Benefit            | Source(s) |
|----------------------------|----------------------------|-----------------------|--------------------------------------------|-----------|
| Objective<br>Response Rate | 56.9%                      | 43.3%                 | Pooled RR =<br>0.79 (95% CI:<br>0.74-0.85) | [14]      |
| Objective<br>Response Rate | -                          | -                     | RR = 1.31 (95%<br>CI: 1.14–1.52)           | [15]      |
| Objective<br>Response Rate | 50%                        | 33%                   | p < 0.05                                   | [16]      |

| Progressive Disease | 14.49% | 25.36% | RR = 0.57 (95% CI: 0.41-0.78) |[8] |

Table 3: Immunological and Safety Profile Improvements



| Parameter                                 | Effect of Lentinan<br>Adjuvant Therapy                | Cancer Type    | Source(s) |
|-------------------------------------------|-------------------------------------------------------|----------------|-----------|
| Immune Cell Counts                        | ↑ CD3+, CD4+,<br>CD4+/CD8+ ratio,<br>NK cells         | Gastric Cancer | [7]       |
| Immune Cell Counts                        | ↑ CD3+, CD4+,<br>CD4+/CD8+ ratio, NK<br>cell activity | NSCLC          | [16]      |
| Gastrointestinal Reactions (Grade III/IV) | Significant Decrease<br>(RR = 0.54)                   | NSCLC          | [15]      |
| Granulocytopenia<br>(Grade III/IV)        | Significant Decrease<br>(RR = 0.65)                   | NSCLC          | [15]      |
| White Blood Cell<br>Decline               | Significant Reduction                                 | Gastric Cancer | [7]       |

| Gastrointestinal Reactions | Significant Reduction | Gastric Cancer |[7] |

Note: A Relative Risk (RR) less than 1 indicates a reduced risk of a negative outcome (like progressive disease), while an RR greater than 1 indicates an increased likelihood of a positive outcome (like objective response).

# **Generalized Adjuvant Therapy Protocols**

The following protocols are generalized from methodologies reported in multiple clinical trials and meta-analyses.[4][7][15] Specific dosing and scheduling should be adapted based on the approved chemotherapy regimen, patient condition, and institutional guidelines.

- 1. Patient Population Criteria (Example)
- Inclusion: Patients with histologically confirmed advanced, recurrent, or unresectable gastric cancer or Stage III-IV NSCLC. Adequate organ function (hematological, renal, and hepatic).

## Methodological & Application





• Exclusion: Known hypersensitivity to **Lentinan** or mushroom products, severe uncontrolled comorbidities, or concurrent immunotherapy outside of the protocol.

#### 2. Treatment Regimen

- Lentinan Administration:
  - Dosage: 2 mg to 10 mg, administered weekly.[17]
  - Route: Intravenous (IV) infusion.
  - Scheduling: Typically administered once or twice a week during chemotherapy cycles.
     Often given on days when chemotherapy is not administered to avoid overlapping toxicities and to prime the immune system.
- Combined Chemotherapy:
  - Lentinan has been studied with various agents. Common examples include:
    - Gastric Cancer: S-1 (Tegafur, Gimeracil, Oteracil), Paclitaxel, Cisplatin, 5-FU, Mitomycin
       C.[13][18]
    - NSCLC: Cisplatin-based regimens (e.g., with Vinorelbine, Gemcitabine), Paclitaxel.[4]
       [15]





Click to download full resolution via product page

Fig 3. Generalized experimental workflow for a clinical trial.

#### 3. Assessment and Monitoring

- Tumor Response: Evaluated every 2-3 cycles using standardized criteria such as RECIST (Response Evaluation Criteria in Solid Tumors).
- Immunological Parameters: Peripheral blood samples are collected at baseline and after treatment cycles. T-lymphocyte subsets (CD3+, CD4+, CD8+) and NK cell populations/activity are analyzed via flow cytometry.[16]
- Quality of Life (QoL): Assessed using validated questionnaires like the Karnofsky
   Performance Status (KPS) scale at baseline and regular intervals.
- Safety and Toxicity: Adverse events are monitored continuously and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).



**Lentinan** is generally well-tolerated with few reported adverse events at normal dosages. [17]

### Conclusion

The integration of **Lentinan** into standard chemotherapy protocols represents a well-documented example of chemo-immunotherapy. Extensive clinical data, particularly from studies in Asia, demonstrates its ability to improve objective response rates and enhance immune function while concurrently reducing the incidence and severity of chemotherapy-related toxicities.[7][14][15] The mechanisms, involving both broad immunomodulation and specific synergistic signaling pathways, provide a strong rationale for its use. The provided protocols offer a generalized framework for researchers and clinicians to design studies and treatment plans. However, further large-scale, multicenter, double-blind RCTs are warranted to standardize its application across diverse patient populations and chemotherapy regimens.[1]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. caringsunshine.com [caringsunshine.com]
- 2. Mushroom polysaccharide lentinan for treating different types of cancers: A review of 12 years clinical studies in China PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lentinan progress in inflammatory diseases and tumor diseases PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lentinan combined with cisplatin for the treatment of non-small cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Lentinan? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Systematic review and meta-analysis on the efficacy and safety of Injectable Lentinan combined with chemotherapy in the treatment of gastric cancer PubMed



[pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy of biological response modifier lentinan with chemotherapy for advanced cancer: a meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Use of Lentinan for Treating Gastric Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lentinan exerts synergistic apoptotic effects with paclitaxel in A549 cells via activating ROS-TXNIP-NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Lentinan on Proliferation, Migration and Chemotherapy Sensitivity of Pancreatic Cancer Cells through the IL-6/STAT3/Notch Signaling Pathway [agris.fao.org]
- 13. [Results of phase III study of lentinan] PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lentinan as an immunotherapeutic for treating lung cancer: a review of 12 years clinical studies in China PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A meta-analysis of lentinan injection combined with chemotherapy in the treatment of nonsmall cell lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Efficacy of Lentinan combined with chemotherapy in advanced non-small cell lung cancer] PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. drugs.com [drugs.com]
- 18. ar.iiarjournals.org [ar.iiarjournals.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Adjuvant Therapy with Lentinan in Combination with Chemotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674730#adjuvant-therapy-protocols-for-lentinan-in-combination-with-chemotherapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com